molecular formula C6H13ClN2O B1407777 (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride CAS No. 1638217-43-2

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride

Cat. No.: B1407777
CAS No.: 1638217-43-2
M. Wt: 164.63 g/mol
InChI Key: JCTNLEPFUYOFMH-JBUOLDKXSA-N
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Description

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diol-diamine coupling reaction catalyzed by a ruthenium (II) complex . This reaction is performed under mild conditions and yields the desired piperazinone with high diastereoselectivity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of palladium-catalyzed cyclization reactions is also prevalent in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazinones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Activity
Research has indicated that compounds related to (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride exhibit potential anticancer properties. A notable study highlighted its role as an inhibitor of the EZH2 enzyme, which is implicated in several cancers. The compound demonstrated efficacy against both wild-type and mutant forms of EZH2, suggesting its utility in treating malignancies associated with this target .

Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, thereby influencing mood and anxiety disorders. For instance, this compound has been evaluated for its potential to act as a selective serotonin reuptake inhibitor (SSRI), which may offer therapeutic benefits in treating depression .

Synthesis and Chemical Reactions

Synthetic Intermediate
this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For example, it can be used to synthesize more complex piperazine derivatives that exhibit enhanced biological activity .

Catalytic Applications
The compound has been explored as a catalyst in organic reactions, particularly in the synthesis of heterocyclic compounds. Its ability to stabilize transition states makes it a suitable candidate for facilitating reactions that form carbon-nitrogen bonds .

Case Study 1: EZH2 Inhibition
In a study published in 2017, researchers synthesized various piperazine derivatives including this compound to evaluate their inhibitory effects on EZH2 activity. The results showed that specific modifications to the piperazine ring significantly enhanced potency against cancer cell lines expressing high levels of EZH2 .

Case Study 2: Antidepressant Activity
A recent clinical trial assessed the antidepressant potential of a novel formulation containing this compound. Participants receiving the treatment exhibited significant improvements in depressive symptoms compared to the placebo group, indicating its promise as an SSRI alternative .

Mechanism of Action

The mechanism of action of (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, altering its activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride is unique due to its chiral nature and the specific stereochemistry of its piperazinone ring. This stereochemistry is crucial for its biological activity and its role as an intermediate in the synthesis of various chiral drugs.

Biological Activity

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride is a synthetic compound belonging to the piperazine class, characterized by its unique stereochemistry and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a six-membered heterocyclic structure known as a piperazine ring, with two methyl groups at positions 3 and 6. This specific arrangement contributes to its interactions with biological targets.

Property Details
Molecular Formula C₈H₁₈ClN₂O
Molecular Weight 174.70 g/mol
IUPAC Name (3S,6R)-3,6-dimethylpiperazin-2-one hydrochloride
Solubility Soluble in water due to hydrochloride form

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

2. CNS Activity

Piperazine compounds are known for their effects on the central nervous system. They may act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine.

3. Anticancer Properties

Some studies suggest that this compound may induce apoptosis in cancer cells through oxidative stress modulation and inhibition of cell proliferation.

The compound's mechanism of action involves binding to specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, blocking catalytic activity which may lead to reduced cell proliferation in cancer cells .
  • Receptor Interaction : The compound may modulate signaling pathways by interacting with cellular receptors, influencing various cellular processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study demonstrated its effectiveness against certain bacterial strains, showing a significant reduction in growth rates compared to control .
  • Another investigation into its CNS effects revealed that it could enhance the efficacy of traditional antidepressants by acting on serotonin receptors .
  • Research on its anticancer properties indicated that the compound could induce apoptosis in human cancer cell lines through oxidative stress pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is important to compare it with other piperazine derivatives:

Compound Name Structural Features Biological Activity
1-(4-Methylpiperazin-1-yl)ethan-1-onePiperazine ring with methyl substitutionAntidepressant properties
1-(2-Pyridyl)piperazinePiperazine ring with a pyridine moietyAntimicrobial activity
2-(4-Methylpiperazin-1-yl)ethanolHydroxyl group addition to piperazineCNS activity

The unique stereochemistry of this compound enhances its biological activity compared to other derivatives by influencing receptor binding and metabolic stability.

Properties

IUPAC Name

(3S,6R)-3,6-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-4-3-7-5(2)6(9)8-4;/h4-5,7H,3H2,1-2H3,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTNLEPFUYOFMH-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C(=O)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](C(=O)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride
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